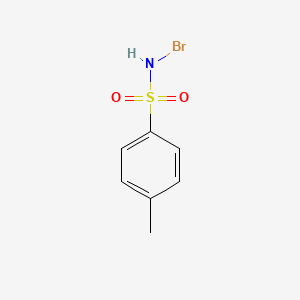
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a bromide ion and a dihydropyridine ring substituted with methyl and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an aldehyde with a β-ketoester in the presence of ammonium acetate, followed by bromination to introduce the bromide ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can convert it back to the dihydropyridine form.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridinium salts, reduced dihydropyridines, and substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act on calcium channels, modulating their activity and affecting cellular processes. The dihydropyridine ring plays a crucial role in binding to these targets and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydropyridine: A closely related compound with similar biological activities.
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine: Another derivative with comparable properties.
Uniqueness
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and interactions with biological targets .
Propriétés
| 95968-87-9 | |
Formule moléculaire |
C13H16BrN |
Poids moléculaire |
266.18 g/mol |
Nom IUPAC |
1,5-dimethyl-4-phenyl-2,3-dihydropyridin-1-ium;bromide |
InChI |
InChI=1S/C13H16N.BrH/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12;/h3-7,10H,8-9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
YQXBYMVUAWZGKS-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(CC[N+](=C1)C)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
